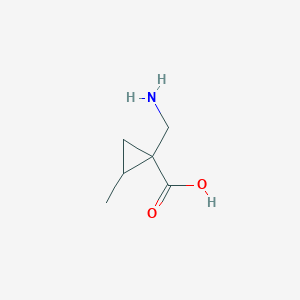
((((5,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(ethane-2,1-diyl))bis(azanediyl))bis(ethane-2,1-diyl) distearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((((5,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(ethane-2,1-diyl))bis(azanediyl))bis(ethane-2,1-diyl) distearate is a complex organic compound derived from anthraquinone. This compound features multiple functional groups, including hydroxyl, carbonyl, and amine groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((((5,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(ethane-2,1-diyl))bis(azanediyl))bis(ethane-2,1-diyl) distearate typically involves multiple steps:
Formation of the Anthraquinone Core: The initial step involves the synthesis of the anthraquinone core, which can be achieved through the oxidation of anthracene.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced at specific positions on the anthraquinone core through hydroxylation reactions.
Formation of the Bis(azanediyl) Linkages: The amine groups are introduced through nucleophilic substitution reactions, forming the bis(azanediyl) linkages.
Attachment of Stearate Groups: Finally, the stearate groups are attached through esterification reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-scale Oxidation Reactions: Using oxidizing agents like potassium permanganate or chromium trioxide.
Catalytic Hydroxylation: Employing catalysts such as palladium or platinum to facilitate the hydroxylation process.
Continuous Flow Reactors: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the amine groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products
Quinones: Formed through oxidation.
Hydroxyanthracenes: Formed through reduction.
Substituted Anthraquinones: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Dye Synthesis: The compound’s anthraquinone core is useful in synthesizing various dyes and pigments.
Catalysis: It can act as a catalyst or catalyst precursor in organic reactions.
Biology
Antitumor Agents: The compound’s derivatives have shown potential as antitumor agents due to their ability to intercalate DNA.
Antibiotics: Some derivatives exhibit antibiotic properties.
Medicine
Drug Development: The compound is a precursor in the synthesis of drugs targeting cancer and bacterial infections.
Industry
Polymer Production: Used in the production of high-performance polymers.
Coatings: Employed in the formulation of protective coatings.
Mecanismo De Acción
The compound exerts its effects through various mechanisms:
DNA Intercalation: The planar structure allows it to intercalate into DNA, disrupting replication and transcription.
Enzyme Inhibition: It can inhibit enzymes involved in DNA synthesis and repair.
Reactive Oxygen Species (ROS) Generation: The compound can generate ROS, leading to oxidative stress and cell death.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dihydroxyanthraquinone (Quinizarin): Similar in structure but lacks the bis(azanediyl) linkages and stearate groups.
1,8-Dihydroxyanthraquinone (Dantron): Similar core structure but different functional groups.
Uniqueness
Functional Diversity: The presence of multiple functional groups (hydroxyl, carbonyl, amine, and ester) makes it more versatile.
Enhanced Biological Activity: The bis(azanediyl) linkages and stearate groups enhance its biological activity and solubility.
This detailed article provides a comprehensive overview of ((((5,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(ethane-2,1-diyl))bis(azanediyl))bis(ethane-2,1-diyl) distearate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C58H96N4O8 |
|---|---|
Peso molecular |
977.4 g/mol |
Nombre IUPAC |
2-[2-[[5,8-dihydroxy-4-[2-(2-octadecanoyloxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl octadecanoate |
InChI |
InChI=1S/C58H96N4O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-51(65)69-45-43-59-39-41-61-47-35-36-48(54-53(47)57(67)55-49(63)37-38-50(64)56(55)58(54)68)62-42-40-60-44-46-70-52(66)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-38,59-64H,3-34,39-46H2,1-2H3 |
Clave InChI |
QJWBQDJYYRKBCX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCCNCCNC1=C2C(=C(C=C1)NCCNCCOC(=O)CCCCCCCCCCCCCCCCC)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



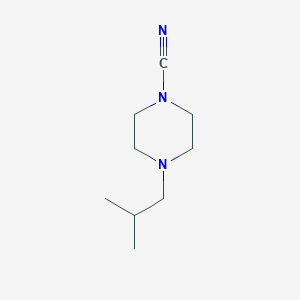
![1-[2-Fluoro-6-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one](/img/structure/B15276318.png)
amine](/img/structure/B15276322.png)
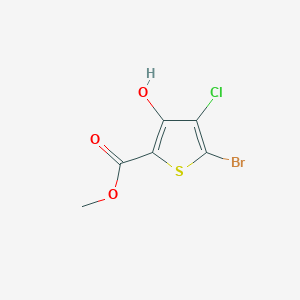
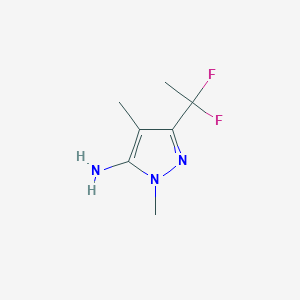
![Hexyl[1-(pyridin-4-yl)ethyl]amine](/img/structure/B15276336.png)
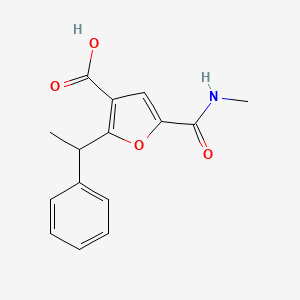
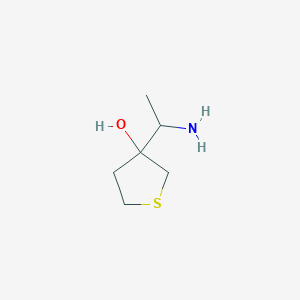
![(4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B15276346.png)
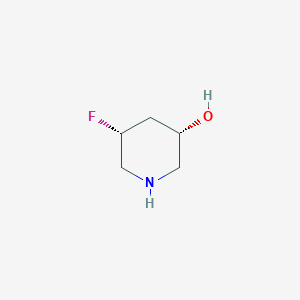
![4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15276353.png)

